![molecular formula C15H8Cl2INO B12610731 N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-70-5](/img/structure/B12610731.png)
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide
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Overview
Description
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a complex organic compound with the molecular formula C15H8Cl2INO. This compound is characterized by the presence of multiple halogen atoms (chlorine and iodine) and a phenylethynyl group attached to a phenyl ring. The formamide group is also a significant functional group in this compound, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the formamide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide has been investigated for its potential therapeutic applications, particularly in the modulation of protein kinases. Protein kinases are crucial in various signaling pathways and are often implicated in cancer and other diseases.
Case Study: Protein Kinase Inhibition
A study highlighted the compound's ability to inhibit specific protein kinases involved in tumor progression. The compound demonstrated significant activity against kinases associated with various cancers, suggesting its potential as a lead compound for developing anti-cancer therapies .
Material Science
In material science, this compound is explored for its properties as a precursor in synthesizing advanced materials.
Applications in Organic Electronics
The compound has been utilized in the synthesis of organic electronic materials, particularly in organic light-emitting diodes (OLEDs). Its unique structural features contribute to improved charge transport properties and light-emitting efficiency.
Case Study: Synthesis of OLED Materials
Research indicates that incorporating this compound into polymer matrices enhances the performance of OLEDs. The resulting materials exhibited higher luminescence and stability under operational conditions .
Synthetic Organic Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are synthesized for various applications ranging from pharmaceuticals to agrochemicals.
Synthesis of Novel Compounds
The compound has been employed as a precursor for synthesizing novel heterocyclic compounds that exhibit biological activity. These derivatives have shown promise in antibacterial and antifungal applications.
Case Study: Derivative Synthesis
A notable study synthesized several derivatives from this compound, evaluating their biological activities against various pathogens. Some derivatives demonstrated significant antimicrobial effects, indicating potential applications in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets. The halogen atoms and the phenylethynyl group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The formamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide: Similar in structure but contains a methanethioamide group instead of a formamide group.
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]acetamide: Contains an acetamide group instead of a formamide group.
Uniqueness
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is unique due to its specific combination of halogen atoms and the phenylethynyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₀Cl₂I N
- Molecular Weight : 347.150 g/mol
- CAS Number : 647025-67-0
This compound functions primarily as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders and is a target for drug development aimed at treating conditions such as anxiety, depression, and schizophrenia .
Antitumor Activity
Recent studies indicate that derivatives of this compound exhibit potent antitumor activity. For instance, a related compound has shown significant inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are critical in tumor growth and metastasis. In vivo evaluations demonstrated that these compounds could markedly reduce tumor growth in xenograft models .
Cardiovascular Effects
Compounds similar to this compound have been explored for their cardiovascular effects. Research suggests that these compounds can prevent and treat cardiovascular diseases by modulating specific signaling pathways involved in heart function and vascular health .
Case Studies
- In Vivo Studies : A study involving a derivative of this compound demonstrated its efficacy in reducing tumor size in RT112 bladder cancer xenograft models. The compound's mechanism involved selective inhibition of FGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
- Pharmacological Profiling : Another study highlighted the compound's ability to modulate glutamate signaling, which is crucial for neuronal communication. This modulation was linked to improved cognitive function in animal models, suggesting potential applications in neurodegenerative diseases .
Data Table: Biological Activities
Properties
CAS No. |
647025-70-5 |
---|---|
Molecular Formula |
C15H8Cl2INO |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
N-[4,6-dichloro-3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H8Cl2INO/c16-12-8-13(17)15(19-9-20)11(14(12)18)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,19,20) |
InChI Key |
AJMBLMLLFLZDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=CC(=C2I)Cl)Cl)NC=O |
Origin of Product |
United States |
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